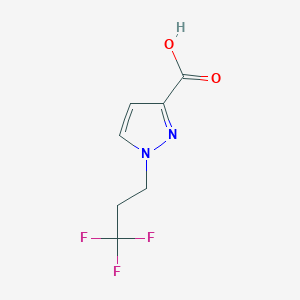

1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

Description

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and discovered the antipyretic action of pyrazole derivatives in humans. Knorr's initial synthesis involved the reaction of beta-diketones with hydrazine derivatives, establishing what became known as the Knorr pyrazole synthesis, a method that remains fundamental to pyrazole chemistry today. The historical significance of this discovery cannot be overstated, as it introduced phenylbutazone, also known as 1-phenyl-3-pyrazolin-5-one, which demonstrated analgesic, antipyretic, and antirheumatic activities, thereby stimulating widespread interest in pyrazole chemistry.

The early development of pyrazole chemistry continued with the work of German chemist Hans von Pechmann in 1898, who developed a classical method for synthesizing pyrazole from acetylene and diazomethane. This synthesis represented a significant advancement in the field, providing an alternative route to these important heterocyclic compounds. The historical trajectory of pyrazole research revealed that these compounds possessed a five-membered aromatic ring structure consisting of three carbon atoms and two adjacent nitrogen atoms, which became classified as azoles with unique electronic properties.

A pivotal moment in pyrazole history occurred in 1959 when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds by Japanese researchers. This discovery challenged the prevailing belief that pyrazoles could not be obtained naturally and opened new avenues for research into naturally occurring pyrazole derivatives. Subsequently, researchers isolated additional natural pyrazoles, including 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, which demonstrated antimicrobial activity.

The pharmaceutical applications of pyrazole derivatives expanded significantly throughout the twentieth century, with the development of numerous therapeutic agents. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor used for anti-inflammatory treatment, and the anabolic steroid stanozolol. The therapeutic potential of pyrazole derivatives encompasses a broad spectrum of activities, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antidepressant effects. This diverse pharmacological profile has established pyrazoles as privileged scaffolds in medicinal chemistry, with numerous compounds advancing to clinical applications and commercial success.

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-3-1-5(11-12)6(13)14/h1,3H,2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSUVTNRSBZIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-76-2 | |

| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 3-(3-Chloro-1H-pyrazol-1-yl)pyridine Intermediate

A crucial intermediate in the synthesis is 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which can be prepared via multiple routes involving hydrazinopyridine derivatives and chlorination steps:

- Step 1: Reaction of 3-hydrazinopyridine dihydrochloride with methyl acrylate or 3-ethoxyacrylonitrile in the presence of sodium methoxide or sodium ethoxide, yielding pyrazolidinone or amino-pyrazole derivatives.

- Step 2: Chlorination of the pyrazolidinone intermediate with phosphoryl chloride at 40–80 °C to form 3-(3-chloro-4,5-dihydro-1H-pyrazol-1-yl)pyridine.

- Step 3: Oxidation of the dihydropyrazole to the aromatic pyrazole using oxidants such as manganese(IV) oxide or potassium persulfate in solvents like chlorobenzene or N,N-dimethylformamide at temperatures ranging from 25 °C to 100 °C.

- Step 4: Acidification and purification to isolate the hydrochloride salt of the pyrazole intermediate with yields around 65–75% and purity above 90% by LC analysis.

This multi-step sequence is well-documented in patent literature and provides a robust route to the pyrazole core with a chloro substituent suitable for further functionalization.

Introduction of the 3,3,3-Trifluoropropyl Group

The trifluoropropyl substituent is introduced through a low-temperature free-radical initiated coupling reaction:

- Radical Coupling: 3-mercaptopropionic acid is reacted with 3,3,3-trifluoropropene in the presence of a radical initiator such as 2,2′-azobis(4-methoxy-2,4-dimethyl)valeronitrile (V-70).

- Conditions: The reaction is conducted in an inert organic solvent (e.g., toluene, ethyl acetate, or methanol) at temperatures from −50 °C to 40 °C, with careful temperature control to remain below the boiling point of 3,3,3-trifluoropropene (−18 to −16 °C).

- Initiator Loading: Typically 1–10 mole percent of V-70 is used, with 5 mole percent preferred.

- Procedure: The reaction mixture is cooled to below −50 °C, trifluoropropene is added, stirred at room temperature for 24 hours, then heated to 50 °C for 1 hour to decompose residual initiator.

- Outcome: This yields 3-((3,3,3-trifluoropropyl)thio)propanoic acid, a key intermediate for subsequent transformations.

Conversion to 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylic Acid

Following the preparation of the pyrazole core and trifluoropropyl intermediate, coupling and oxidation steps lead to the target carboxylic acid:

- The chloro-substituted pyrazole intermediate undergoes nucleophilic substitution or coupling with the trifluoropropyl-thio acid derivative.

- Subsequent oxidation or hydrolysis steps convert the thioether or other intermediates to the carboxylic acid functionality at the 3-position on the pyrazole ring.

- These transformations typically employ oxidants such as potassium persulfate, iron/acetic acid reduction, or catalytic hydrogenation depending on the intermediate state.

- Reaction temperatures range from ambient to 100 °C, with solvents chosen for polarity and inertness (e.g., DMF, acetonitrile, chlorobenzene).

Comparative Data Table of Key Preparation Steps

| Step | Reactants/Intermediates | Conditions | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole core synthesis | 3-hydrazinopyridine + methyl acrylate + POCl3 | 40–80 °C for chlorination | Methanol, chlorobenzene | ~75 | Two-step chlorination process |

| Oxidation to aromatic pyrazole | Dihydropyrazole intermediate + MnO2 or K2S2O8 | 25–100 °C | Chlorobenzene, DMF | 65–70 | Manganese dioxide or potassium persulfate oxidation |

| Radical trifluoropropylation | 3-mercaptopropionic acid + 3,3,3-trifluoropropene | −50 to 40 °C, then 50 °C | Toluene, ethyl acetate | Not specified | Radical initiator V-70 used; low temperature control |

| Final coupling and oxidation | Chloro-pyrazole + trifluoropropyl-thio acid | 25–100 °C | DMF, acetonitrile | Not specified | Multi-step coupling and oxidation to acid |

Research Findings and Optimization Notes

- Temperature control is critical during the radical trifluoropropylation to prevent loss of volatile trifluoropropene and side reactions.

- Use of polar aprotic solvents such as DMF enhances oxidation efficiency in the pyrazole ring aromatization step.

- Copper(I) salts in combination with oxygen sources improve selectivity and yield in oxidation steps.

- The multi-step synthesis benefits from telescoping intermediate steps without isolation to improve overall efficiency.

- Purification often involves acid-base extraction and recrystallization to obtain high purity products suitable for further derivatization or biological testing.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid has a wide array of applications across several scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical modifications that can lead to novel materials and chemicals .

Biology

- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor in biochemical assays. The compound's lipophilicity enhances its ability to penetrate biological membranes, making it a candidate for targeting specific enzymes involved in metabolic pathways .

Medicine

- Therapeutic Properties : Investigations into the therapeutic applications of this compound suggest possible anti-inflammatory and anticancer activities. Studies are ongoing to elucidate its mechanisms of action and efficacy in clinical settings .

Industry

- Material Development : The compound is utilized in the development of advanced materials that exhibit unique properties such as enhanced hydrophobicity and thermal stability. Its fluorinated nature imparts desirable characteristics for various industrial applications .

Uniqueness

The distinct pyrazole ring structure of this compound provides it with unique chemical and biological properties that differentiate it from similar compounds. Its stability and lipophilicity make it particularly valuable for research and industrial applications .

Mechanism of Action

The mechanism of action of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity: The trifluoropropyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has logP ~1.2 vs. ~2.0 for the target compound) .

- Acidity : The carboxylic acid group at C3 (pKa ~2–3) enhances solubility in polar solvents, whereas ester derivatives (e.g., methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate) exhibit lower solubility .

- Thermal Stability : Fluorinated pyrazoles generally show higher thermal stability; the trifluoropropyl group in the target compound reduces decomposition rates compared to alkyl-substituted analogs .

Commercial Availability and Handling

- Pricing: The target compound is priced at €776.00/g (1g scale), significantly higher than non-fluorinated analogs (e.g., 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid at ~€200/g) due to synthetic complexity .

Biological Activity

1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic uses, and comparative studies with similar compounds.

Chemical Structure and Properties

- IUPAC Name : 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid

- Molecular Formula : C7H7F3N2O2

- CAS Number : 1245772-76-2

- Molecular Weight : 208.14 g/mol

The presence of the trifluoropropyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoropropyl group increases the compound's hydrophobicity, enabling it to penetrate cellular membranes effectively. This property allows it to modulate various biological pathways by acting as an enzyme inhibitor or ligand in biochemical assays .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole compounds showed remarkable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . While specific data for this compound is limited, its structural similarity to other active pyrazoles suggests potential efficacy in this area.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Pyrazole derivatives have been shown to reduce inflammation in animal models through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of nitric oxide pathways . The incorporation of the trifluoropropyl group may enhance these effects by improving bioavailability and receptor binding.

Enzyme Inhibition

There is ongoing research into the enzyme inhibitory properties of this compound. It has been suggested that this compound could serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways .

Comparative Analysis with Similar Compounds

Study on Antimicrobial Efficacy

A study published in Molecules highlighted the antifungal activity of pyrazole derivatives against phytopathogenic fungi. The findings suggest that modifications in the pyrazole structure can lead to enhanced activity against various microbial strains . Although direct studies on this compound are lacking, these results indicate a promising avenue for further exploration.

Anti-inflammatory Mechanisms

Research has shown that pyrazole compounds can exhibit significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical for developing new anti-inflammatory agents with reduced side effects compared to traditional NSAIDs . The unique structure of this compound may provide similar benefits.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives. Key steps include alkylation of the pyrazole ring with 3,3,3-trifluoropropyl groups, followed by carboxylation. Purity optimization can be achieved via recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC. Monitoring reaction intermediates with NMR (¹H/¹³C) and LC-MS ensures structural fidelity . For analogous compounds, protocols involving Suzuki coupling or nucleophilic substitution have been adapted to introduce fluorinated side chains while minimizing byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves trifluoropropyl substituents and pyrazole ring protons, with characteristic shifts for CF₃ groups (δ ~110-120 ppm in ¹³C) .

- FT-IR : Confirms carboxylic acid functionality (O-H stretch ~2500-3300 cm⁻¹, C=O ~1700 cm⁻¹) .

- LC-MS : Validates molecular weight (MW 253.16 g/mol) and detects impurities. High-resolution MS (HRMS) is critical for isotopic pattern matching of fluorine-containing fragments .

Q. What are the best practices for handling and storage to ensure compound stability?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxylic acid group. Use gloveboxes for weighing to avoid moisture absorption. Safety protocols for fluorinated compounds include fume hood usage and PPE (nitrile gloves, lab coats) .

Advanced Questions

Q. How can researchers investigate autophagy induction by this compound in cancer models, and what methods validate mTOR pathway inhibition?

- Methodological Answer :

- Autophagy Assays : Use GFP-LC3 transfection in prostate cancer cells (e.g., PC-3) to visualize autophagosome formation via fluorescence microscopy. Quantify LC3-II/LC3-I ratio via western blotting under serum-starved conditions .

- mTOR/p70S6K Inhibition : Perform phospho-specific western blotting for p-mTOR (Ser2448) and p-p70S6K (Thr389). Combine with mTOR inhibitors (e.g., rapamycin) as positive controls. Validate using siRNA knockdown of autophagy-related genes (e.g., ATG5) to confirm mechanism-specific effects .

Q. How should contradictory cytotoxicity data across cell lines be addressed methodologically?

- Methodological Answer :

- Dose-Response Curves : Use CCK-8 assays with 8-point dilution series (1 nM–100 µM) to identify IC₅₀ variability. Include normalization to cell viability controls (e.g., untreated wells).

- Metabolic Profiling : Assess mitochondrial stress via Seahorse XF Analyzer to rule out off-target effects on OXPHOS.

- Cell Line Authentication : Confirm genetic backgrounds (STR profiling) and mycoplasma-free status. Replicate studies in 3D spheroid models to mimic in vivo heterogeneity .

Q. How can SAR studies optimize the trifluoropropyl group for enhanced bioactivity?

- Methodological Answer :

- Fluorine Scanning : Synthesize analogs with varying fluorination patterns (e.g., CF₂H, CF₂CF₃) to assess hydrophobicity and metabolic stability.

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., mTOR kinase domain). Prioritize derivatives with improved binding scores (ΔG < –9 kcal/mol).

- In Vivo PK/PD : Test lead compounds in xenograft models, monitoring plasma half-life (LC-MS/MS) and tumor volume reduction. Compare with reference drugs like everolimus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.